An In-depth Technical Guide to 2-Fluoro-3-methoxy-6-methylpyridine: A Valuable Building Block in Modern Drug Discovery
An In-depth Technical Guide to 2-Fluoro-3-methoxy-6-methylpyridine: A Valuable Building Block in Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-Fluoro-3-methoxy-6-methylpyridine, a strategically functionalized pyridine derivative with significant potential in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, its structural motifs are prevalent in a vast array of biologically active compounds. This document will cover its core physicochemical properties, its strategic importance in pharmaceutical research, a proposed synthetic pathway, and its expected reactivity profile. The insights provided are grounded in established principles of organic chemistry and draw parallels from closely related, well-documented fluorinated pyridine analogs.
Introduction: The Strategic Value of Fluorinated Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous approved drugs. The strategic incorporation of fluorine atoms into these heterocyclic systems has become a pivotal strategy in modern drug design. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] These modifications often lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[3]
2-Fluoro-3-methoxy-6-methylpyridine combines several key features that make it a highly attractive building block for drug discovery programs. The fluorine at the 2-position activates the pyridine ring for nucleophilic substitution, while the methoxy and methyl groups provide additional points for molecular recognition and can influence the compound's solubility and electronic properties. This guide will delve into the technical details of this promising, yet under-documented, chemical entity.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Fluoro-3-methoxy-6-methylpyridine and its close analogs are presented in the table below for comparative analysis. Data for the title compound is based on supplier information, while data for related compounds is sourced from publicly available databases and supplier specifications.
| Property | 2-Fluoro-3-methoxy-6-methylpyridine | 3-Fluoro-2-methoxy-6-methylpyridine[4][5][6] | 2-Fluoro-3-methylpyridine[7] | 2-Fluoro-6-methylpyridine[8][9] |
| CAS Number | Not consistently available | 375368-80-2 | 2369-18-8 | 407-22-7 |
| Molecular Formula | C₇H₈FNO | C₇H₈FNO | C₆H₆FN | C₆H₆FN |
| Molecular Weight | 141.14 g/mol | 141.14 g/mol | 111.12 g/mol | 111.12 g/mol |
| Appearance | Expected to be a liquid | Not specified | Clear, colorless to yellow liquid | Colorless liquid |
| Boiling Point | Not available | Not available | 154-155 °C | 140-141 °C |
| Density | Not available | Not available | 1.098 g/mL at 25 °C | 1.077 g/mL at 25 °C |
Synthetic Pathways: A Proposed Protocol
Proposed Synthesis Workflow
Caption: Proposed four-step synthesis of 2-Fluoro-3-methoxy-6-methylpyridine.
Detailed Experimental Protocol
Step 1: Nitration of 2-Chloro-6-methylpyridine
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To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.
-
Slowly add 2-Chloro-6-methylpyridine.
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Add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for several hours.
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Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-Chloro-6-methyl-3-nitropyridine.
Step 2: Nucleophilic Aromatic Substitution (Methoxylation)
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Dissolve 2-Chloro-6-methyl-3-nitropyridine in methanol.
-
Add a solution of sodium methoxide in methanol.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
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Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give 2-Methoxy-6-methyl-3-nitropyridine.
Step 3: Reduction of the Nitro Group
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Dissolve 2-Methoxy-6-methyl-3-nitropyridine in ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere.
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 3-Amino-2-methoxy-6-methylpyridine.
Step 4: Balz-Schiemann Reaction for Fluorination
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Dissolve 3-Amino-2-methoxy-6-methylpyridine in a solution of tetrafluoroboric acid (HBF₄).
-
Cool the solution to 0 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
Isolate the diazonium tetrafluoroborate salt by filtration.
-
Gently heat the dry diazonium salt until nitrogen evolution ceases.
-
The resulting crude product, 2-Fluoro-3-methoxy-6-methylpyridine, can be purified by distillation or column chromatography.
Reactivity and Mechanistic Insights
The reactivity of 2-Fluoro-3-methoxy-6-methylpyridine is governed by the electronic effects of its substituents on the pyridine ring. The pyridine nitrogen is inherently electron-withdrawing, creating an electron-deficient ring system, particularly at the 2, 4, and 6 positions.[14][15]
Caption: Electronic effects of substituents on the pyridine ring.
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Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards EAS. The combined electron-withdrawing effects of the nitrogen and fluorine atoms will further decrease the ring's reactivity. However, the electron-donating methoxy and methyl groups will direct incoming electrophiles. The most likely position for electrophilic attack is C5, which is meta to the strongly deactivating fluorine and ortho to the activating methoxy group.
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is a good leaving group and its departure is facilitated by the electron-withdrawing nature of the pyridine nitrogen. This makes the C2 position susceptible to nucleophilic attack. The C4 and C6 positions are also activated towards nucleophilic attack.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated pyridines are invaluable intermediates in the synthesis of complex pharmaceutical agents.[1][2] The unique substitution pattern of 2-Fluoro-3-methoxy-6-methylpyridine makes it a versatile scaffold for generating libraries of compounds for high-throughput screening. The fluorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. The methoxy group can be demethylated to a hydroxyl group, providing a handle for further functionalization or a key hydrogen bond donor for receptor binding. The methyl group can be oxidized or halogenated to introduce further diversity.
The incorporation of a fluoromethoxy-substituted pyridine moiety can be particularly advantageous in modulating the lipophilicity and metabolic stability of a drug candidate.[3][16]
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Fluoro-3-methoxy-6-methylpyridine is not widely available. Therefore, it is imperative to handle this compound with the utmost care, assuming it possesses hazards similar to its structural analogs. Based on the SDS for related fluorinated and methylated pyridines, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards: Assumed to be a combustible liquid. May cause skin and serious eye irritation. May cause respiratory irritation.[9]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
Disclaimer: The safety and handling information provided is based on data for structurally similar compounds and should be used as a guide only. A comprehensive risk assessment should be conducted before handling this chemical.
References
-
The Role of Fluorinated Pyridines in Modern Drug Discovery. (URL: [Link])
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The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (URL: [Link])
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Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. (URL: [Link])
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Pyridine synthesis. Organic Chemistry Portal. (URL: [Link])
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Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy. Organic Letters. (URL: [Link])
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Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. (URL: [Link])
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Efficient Synthesis of Polysubstituted Pyridine under Solvent‐free Conditions without Using Any Catalysts. Taylor & Francis Online. (URL: [Link])
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. (URL: [Link])
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Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. (URL: [Link])
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Pyridine: Synthesis, reactions and medicinal uses. Slideshare. (URL: [Link])
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3-FLUORO-2-METHOXY-6-METHYLPYRIDINE [P82635]. ChemUniverse. (URL: [Link])
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Pyridines – synthesis, reactions and applications. YouTube. (URL: [Link])
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2-fluoro-6-methylpyridine suppliers USA. Chemicals.co.uk. (URL: [Link])
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The Effect of Substitution and Reaction Conditions on Pyridine Photoelectrocyclizations. The Journal of Organic Chemistry. (URL: [Link])
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Pyridines: properties, syntheses & reactivity. (URL: [Link])
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Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. Organic Letters. (URL: [Link])
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3-Fluoro-2-methoxy-6-methylpyridine. AbacipharmTech. (URL: [Link])
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The role of fluorine in medicinal chemistry. ResearchGate. (URL: [Link])
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Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (URL: [Link])
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Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. (URL: [Link])
-
A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. ResearchGate. (URL: [Link])
- Preparation method of fluoropyridine compounds.
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